molecular formula C7H8N2O B3030323 5-(Aminomethyl)nicotinaldehyde CAS No. 887579-82-0

5-(Aminomethyl)nicotinaldehyde

Cat. No.: B3030323
CAS No.: 887579-82-0
M. Wt: 136.15 g/mol
InChI Key: HFHRKGCJIAAECL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)nicotinaldehyde is an organic compound with the molecular formula C7H8N2O. It consists of a nicotinaldehyde moiety substituted with an aminomethyl group at the 5-position. This compound is a derivative of nicotinaldehyde, which is itself a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both an aldehyde and an amine group in its structure makes this compound a versatile intermediate in organic synthesis .

Scientific Research Applications

5-(Aminomethyl)nicotinaldehyde has several applications in scientific research:

Safety and Hazards

The safety data sheet for compounds similar to 5-(Aminomethyl)nicotinaldehyde suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth .

Future Directions

There is considerable interest in the development of synthetic analogues of compounds similar to 5-(Aminomethyl)nicotinaldehyde due to their potential applications in various fields . For instance, the development of new molecules with potent activity against otherwise highly resistant pathogens is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)nicotinaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)nicotinaldehyde involves its interaction with various molecular targets:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-(Aminomethyl)nicotinaldehyde is unique due to the presence of both an aldehyde and an aminomethyl group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-(aminomethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H,2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHRKGCJIAAECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652148
Record name 5-(Aminomethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-82-0
Record name 5-(Aminomethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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